2-Bromosuccinic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Acylating Agent

A key application of 2-BSA lies in its ability to act as an acylating agent. The presence of the bromine atom makes 2-BSA more reactive compared to succinic anhydride, allowing for the introduction of a succinyl group (C₄H₄O₄) onto various substrates. This property is particularly useful in synthesizing complex organic molecules, such as pharmaceuticals and natural products [PubChem, National Institutes of Health (.gov) - ].

Bromination Reagent

The bromine atom in 2-BSA can also participate in selective bromination reactions. Under specific conditions, researchers can utilize 2-BSA to introduce a bromine atom at a desired position within a molecule. This targeted bromination approach is valuable for creating new derivatives of existing molecules for further study [Organic Syntheses, Volume 88 (2013) 171-17 ].

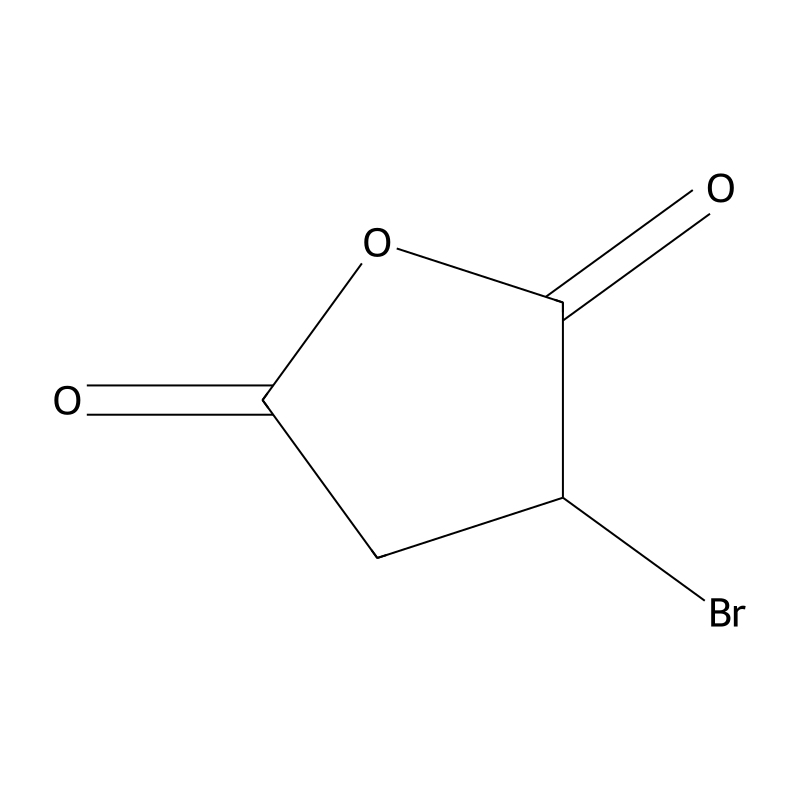

2-Bromosuccinic anhydride is a chemical compound derived from succinic acid, where a bromine atom substitutes one of the hydrogen atoms in the succinic acid structure. It is characterized by the molecular formula and a molecular weight of approximately 196.98 g/mol. The compound exists as a colorless or pale yellow solid and is known for its reactivity due to the presence of both bromine and carboxylic acid functional groups.

The structure of 2-bromosuccinic anhydride features a cyclic anhydride formed from two carboxylic acid groups, which enhances its electrophilic properties. This makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Addition Reactions: The anhydride can react with alcohols and amines to form esters and amides, respectively.

- Hydrolysis: In the presence of water, it can hydrolyze to yield 2-bromosuccinic acid.

- Cyclization Reactions: It can undergo cyclization with appropriate reagents to form more complex cyclic structures.

These reactions are significant for synthesizing more complex molecules in organic chemistry.

Research indicates that 2-bromosuccinic anhydride exhibits biological activity that may have implications in medicinal chemistry. It has been shown to inhibit certain enzymes and biological pathways, which could be useful in drug development. For instance, studies have reported that derivatives of bromosuccinic acid can inhibit aspartate transaminase, an enzyme involved in amino acid metabolism, indicating potential applications in treating metabolic disorders .

The synthesis of 2-bromosuccinic anhydride can be achieved through several methods:

- Bromination of Succinic Acid: Succinic acid can be treated with bromine under acidic conditions to yield 2-bromosuccinic acid, which can then be converted into the anhydride form by dehydration.

- Direct Reaction with Brominating Agents: Utilizing reagents like phosphorus tribromide or thionyl bromide can facilitate the direct bromination of succinic acid derivatives to form the anhydride.

- Cyclization from Dicarboxylic Acids: Starting from dicarboxylic acids, heating under specific conditions can lead to the formation of the anhydride structure.

These methods allow for the efficient production of 2-bromosuccinic anhydride in laboratory settings.

2-Bromosuccinic anhydride finds several applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways.

- Agrochemicals: Used in developing herbicides and pesticides due to its reactivity with nucleophiles.

- Polymer Chemistry: Acts as a monomer or crosslinking agent in polymer synthesis.

- Chemical Research: Employed as a reagent for synthesizing other complex organic compounds.

These applications highlight its versatility as a chemical intermediate.

Interaction studies involving 2-bromosuccinic anhydride focus on its reactivity with biological macromolecules such as proteins and nucleic acids. The compound's ability to modify amino acids through electrophilic substitution has been explored, providing insights into its potential as a tool for studying enzyme mechanisms and protein function. Additionally, investigations into its interactions with cellular components suggest possible roles in cellular signaling pathways.

Several compounds share structural similarities with 2-bromosuccinic anhydride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Succinic Acid | HOOC-CH2-CH2-COOH | Dicarboxylic acid without bromination |

| 2-Bromosuccinic Acid | HOOC-CHBr-CH2-COOH | Brominated derivative of succinic acid |

| Maleic Anhydride | C4H4O3 | Unsaturated dicarboxylic anhydride |

| Fumaric Acid | C4H4O4 | Trans isomer of maleic acid |

| 3-Bromobutyric Acid | HOOC-CHBr-CH2-COOH | Similar brominated structure |

The uniqueness of 2-bromosuccinic anhydride lies in its specific substitution pattern and its capacity to participate in diverse

The FT-IR spectrum of 2-Bromosuccinic anhydride exhibits characteristic absorption bands that enable definitive identification of its functional groups and structural features. As a cyclic anhydride with a bromine substituent, this compound displays a distinctive spectral profile that differentiates it from other anhydride derivatives [1] [2].

Carbonyl Stretching Vibrations

The most prominent features in the FT-IR spectrum of 2-Bromosuccinic anhydride are the dual carbonyl stretching absorptions characteristic of cyclic anhydrides. These compounds exhibit two distinct carbonyl stretching peaks due to the symmetric and asymmetric stretching modes of the two carbonyl groups [1] [2]. For saturated cyclic anhydrides, the symmetric carbonyl stretching peak typically appears at 1870-1845 cm⁻¹, while the asymmetric stretch occurs at 1800-1775 cm⁻¹ [1] [2].

In 2-Bromosuccinic anhydride, the presence of the electron-withdrawing bromine substituent is expected to cause a slight upward shift in these frequencies compared to unsubstituted succinic anhydride. The symmetric stretch should appear near 1860 cm⁻¹, while the asymmetric stretch is anticipated around 1790 cm⁻¹ [1] [2]. Notably, for cyclic anhydrides, the lower frequency asymmetric stretch typically exhibits greater intensity than the higher frequency symmetric stretch, providing a diagnostic feature that distinguishes cyclic from acyclic anhydrides [1] [2].

Carbon-Oxygen and Carbon-Bromine Stretching

The carbon-oxygen stretching vibrations associated with the anhydride functional group appear as strong absorptions in the 1300-1000 cm⁻¹ region [3] [4]. For 2-Bromosuccinic anhydride, these peaks are typically observed around 1150 cm⁻¹, representing the C-O-C bridge stretching of the anhydride moiety [1] [3].

The carbon-bromine bond stretching vibration contributes a characteristic absorption in the 650-500 cm⁻¹ region [3] [4]. The exact position within this range depends on the hybridization state of the carbon bearing the bromine and the electronic environment created by adjacent functional groups [5]. In 2-Bromosuccinic anhydride, the C-Br stretch is expected to appear around 580-600 cm⁻¹, influenced by the electron-withdrawing effect of the adjacent carbonyl groups [5].

Spectral Interpretation and Diagnostic Value

The combination of dual carbonyl peaks with the characteristic intensity pattern (asymmetric > symmetric for cyclic anhydrides), coupled with the C-O and C-Br stretching frequencies, provides unambiguous identification of 2-Bromosuccinic anhydride [1] [2]. The absence of broad O-H stretching absorptions in the 3500-2500 cm⁻¹ region confirms the anhydride structure rather than the corresponding dicarboxylic acid [3] [4].

Nuclear Magnetic Resonance (NMR) Characterization (¹H, ¹³C, 2D Techniques)

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Bromosuccinic anhydride provides critical structural information through the characteristic chemical shifts and coupling patterns of its proton environments [6] [7]. The compound contains two distinct proton environments: the methine proton attached to the bromine-bearing carbon and the two methylene protons on the adjacent carbon [6] [7].

Methine Proton (CHBr) Characteristics

The proton attached to the carbon bearing the bromine substituent appears significantly downfield due to the combined deshielding effects of the bromine atom and the adjacent carbonyl groups [7] [8]. This methine proton typically resonates at δ 4.0-4.5 ppm, appearing as a doublet of doublets due to coupling with the two non-equivalent methylene protons [6] [7]. The coupling constants are expected to be approximately 8-12 Hz and 4-6 Hz, reflecting the different dihedral angles between the methine proton and each methylene proton in the rigid five-membered ring system [6] [9].

Methylene Proton Environment

The two methylene protons on the carbon adjacent to the bromine-bearing carbon appear at δ 2.8-3.2 ppm [6] [7]. These protons are diastereotopic due to the presence of the bromine-bearing stereocenter, resulting in distinct chemical shifts and complex coupling patterns [9] [7]. Each methylene proton couples with the methine proton and with each other, producing overlapping multiplets that require careful analysis for complete characterization [9].

The chemical shift differences between the two methylene protons typically range from 0.1-0.3 ppm, with the proton syn to the bromine atom appearing more downfield than the anti proton due to the anisotropic effect of the bromine substituent [10] [7].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of 2-Bromosuccinic anhydride reveals four distinct carbon environments, providing comprehensive structural information about the molecular framework [11] [12].

Carbonyl Carbon Signals

The two carbonyl carbons of the anhydride functionality appear as equivalent signals at δ 165-170 ppm [11] [12]. This chemical shift range is characteristic of anhydride carbonyl carbons, which are deshielded compared to typical ketone or aldehyde carbonyls due to the electron-withdrawing oxygen bridge [11] [12]. The equivalence of these signals confirms the symmetrical nature of the anhydride functionality.

Bromine-Bearing Carbon

The carbon directly bonded to bromine exhibits a characteristic downfield shift to δ 45-55 ppm [13] [14]. This significant deshielding effect results from the electronegativity of bromine and its inductive electron withdrawal [14] [10]. The exact chemical shift within this range depends on the specific conformation and the influence of neighboring carbonyl groups [14].

Methylene Carbon

The methylene carbon adjacent to the bromine-bearing carbon appears at δ 25-35 ppm [6] [11]. This chemical shift reflects the α-position relative to the carbonyl groups and the β-position relative to the bromine substituent [6] [10].

Quaternary Anhydride Carbon

Although not directly bonded to hydrogen, the bridging quaternary carbon of the anhydride functionality can be observed in standard ¹³C NMR spectra, typically appearing around δ 165-175 ppm, slightly upfield from the carbonyl carbons due to its different electronic environment [11] [12].

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques provide essential connectivity information and stereochemical details for 2-Bromosuccinic anhydride [15] [16].

Heteronuclear Single Quantum Coherence (HSQC)

¹H-¹³C HSQC experiments establish direct carbon-hydrogen connectivity, confirming the assignment of proton signals to their corresponding carbons [15] [17]. This technique is particularly valuable for distinguishing between the methine and methylene carbon environments and confirming the chemical shift assignments [15].

Heteronuclear Multiple Bond Correlation (HMBC)

¹H-¹³C HMBC spectroscopy reveals long-range carbon-hydrogen correlations across 2-3 bonds, providing crucial structural connectivity information [15] [18]. Key correlations include connections between the methine proton and the carbonyl carbons, and between the methylene protons and the quaternary anhydride carbon [15].

Correlation Spectroscopy (COSY)

¹H-¹H COSY experiments confirm the scalar coupling relationships between the methine and methylene protons, supporting the structural assignment and providing coupling constant information [16] [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-Bromosuccinic anhydride provides definitive molecular weight determination and characteristic fragmentation patterns that confirm its structural identity [20] [21].

Molecular Ion Pattern and Bromine Isotope Recognition

The molecular ion region exhibits the characteristic bromine isotope pattern that serves as a diagnostic fingerprint for brominated compounds [22] [23]. 2-Bromosuccinic anhydride displays molecular ion peaks at m/z 178 and m/z 180, corresponding to the ⁷⁹Br and ⁸¹Br isotopes respectively [22] [23]. The intensity ratio of these peaks is approximately 1:1, reflecting the nearly equal natural abundance of the two bromine isotopes (50.69% ⁷⁹Br and 49.31% ⁸¹Br) [22] [23].

This distinctive isotope pattern provides immediate confirmation of bromine presence and distinguishes the compound from chlorinated analogs, which would show a 3:1 intensity ratio between M and M+2 peaks [22] [23].

Primary Fragmentation Pathways

Loss of Bromine Radical

The most significant fragmentation pathway involves the loss of a bromine radical (- Br, 79 or 81 Da) from the molecular ion, producing fragment ions at m/z 99 and m/z 101 [21] [24]. This fragmentation is thermodynamically favored due to the relatively weak C-Br bond and the stability of the resulting radical fragment [21] [24]. The loss of bromine typically represents the base peak in the mass spectrum, indicating it is the most abundant fragmentation pathway [20] [21].

Carbonyl-Related Fragmentations

Secondary fragmentation pathways include the loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da) from bromine-containing fragments [20] [24]. These losses are characteristic of anhydride functionalities and provide supporting evidence for the anhydride structure [20]. Fragment ions resulting from these losses appear at m/z values corresponding to [M-Br-CO]⁺ and [M-Br-CO₂]⁺ [20].

Ring-Opening Fragmentations

The cyclic anhydride structure undergoes ring-opening fragmentations that produce characteristic ion series [20] [24]. These include the formation of acylium ions (R-CO⁺) and subsequent losses of additional functional groups [20]. The specific fragmentation pattern helps distinguish cyclic anhydrides from their acyclic counterparts [24].

Fragmentation Mechanism Analysis

The fragmentation of 2-Bromosuccinic anhydride follows established patterns for α-halogenated cyclic anhydrides [21] [24]. Initial electron impact ionization preferentially removes electrons from the π-system of the carbonyl groups, creating a radical cation that subsequently undergoes α-cleavage adjacent to the electron-deficient center [20] [24].

The presence of the electron-withdrawing anhydride functionality activates the α-carbon toward radical formation, facilitating the loss of the bromine substituent [21]. This process is enhanced by the five-membered ring constraint, which brings the bromine into optimal geometric alignment for fragmentation [20].

Analytical Applications

The distinctive mass spectral fragmentation pattern of 2-Bromosuccinic anhydride enables its unambiguous identification in complex mixtures and provides structural confirmation for synthetic products [20] [25]. The combination of the characteristic bromine isotope pattern, specific fragment ion masses, and relative intensities creates a unique spectral fingerprint suitable for both qualitative identification and quantitative analysis [20] [25].